Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride
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Overview
Description
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride is an organosulfur compound with the molecular formula C8H18ClNOS. It is a sulfonium salt, characterized by a positively charged sulfur atom bonded to three organic substituents. These compounds are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfonium salts, including [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride, are typically synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with an appropriate alkyl halide under nucleophilic substitution conditions can yield the desired sulfonium salt . The reaction proceeds via an S_N2 mechanism, where the sulfur atom in the thioether acts as a nucleophile, attacking the electrophilic carbon in the alkyl halide.
Industrial Production Methods
Industrial production of sulfonium salts often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly, the reactions are carried out in organic solvents, and the products are purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride undergoes various chemical reactions, including:
Oxidation: Sulfonium salts can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium salts back to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like cyanide ions (CN-) or halide ions (Cl-, Br-) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Scientific Research Applications
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride has diverse applications in scientific research:
Biology: Studied for its potential role in biological systems, including enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride involves its ability to form sulfur ylides. These ylides are highly reactive intermediates that can participate in various chemical transformations. The sulfonium ion acts as an electrophile, facilitating nucleophilic attacks and subsequent reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with similar reactivity but different substituents.
Dimethylsulfonium methylide: A related compound used in ylide chemistry.
S-adenosylmethionine: A naturally occurring sulfonium compound involved in biological methylation reactions.
Uniqueness
Sulfonium, [2-(diethylamino)-2-oxoethyl]dimethyl-, chloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable ylides and participate in a wide range of chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
3556-64-7 |
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Molecular Formula |
C8H18ClNOS |
Molecular Weight |
211.75 g/mol |
IUPAC Name |
[2-(diethylamino)-2-oxoethyl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C8H18NOS.ClH/c1-5-9(6-2)8(10)7-11(3)4;/h5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VQWAHISKPMTBPI-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)C[S+](C)C.[Cl-] |
Origin of Product |
United States |
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